REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[NH:11][C:12]([CH2:17][OH:18])=[C:13](CO)[N:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:9][C:10]1[NH:11][C:12]([CH2:17][OH:18])=[C:13]([Cl:1])[N:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
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28.9 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(N1)CO)CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring over a period of about 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at the same temperature for 20 hours
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Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
Water was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethanol
|
Type
|
CUSTOM
|
Details
|
the extract was evaporated dryness under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting solid product was then extracted with acetone
|
Type
|
CUSTOM
|
Details
|
the extract was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a yellowish oily product
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(N1)Cl)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |